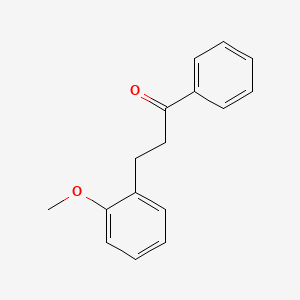

3-(2-Methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H16O2 It is a derivative of propiophenone, where the phenyl group is substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Methoxyphenyl)propiophenone involves the Heck reaction. This reaction typically uses 2-iodoanisole and benzenepropanoic acid, β-hydroxy-α-methylene-, ethyl ester as starting materials. The reaction is catalyzed by palladium on activated carbon (Pd/C) in the presence of sodium carbonate in a mixture of ethanol and water. The reaction mixture is heated to 100°C for 6 hours, resulting in the formation of this compound with an 86% yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through the Grignard reaction. This method involves the reaction of magnesium with m-bromoanisole in tetrahydrofuran (THF) to form a Grignard reagent. The Grignard reagent then reacts with propionitrile to produce this compound. This method is advantageous due to its simplicity, high yield (88.6%), and the ability to recycle the solvent .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: 3-(2-Methoxyphenyl)propanoic acid.

Reduction: 3-(2-Methoxyphenyl)propanol.

Substitution: 3-(2-Halophenyl)propiophenone.

Scientific Research Applications

3-(2-Methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The pathways involved in these reactions include the formation of intermediates that can further react to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

3-(2-Methylphenyl)propiophenone: Similar structure but with a methyl group instead of a methoxy group.

3-(2-Hydroxyphenyl)propiophenone: Contains a hydroxy group instead of a methoxy group.

3-(2-Chlorophenyl)propiophenone: Contains a chlorine atom instead of a methoxy group.

Uniqueness

3-(2-Methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The methoxy group also enhances its solubility in organic solvents, making it more versatile for various applications .

Biological Activity

3-(2-Methoxyphenyl)propiophenone, also known as an aromatic ketone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O, featuring a methoxy group attached to a phenyl ring, which is further connected to a propiophenone structure. This unique structural arrangement contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : It has been observed to induce apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce pro-inflammatory cytokine levels.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The presence of the methoxy group enhances its lipophilicity, allowing better membrane permeability and interaction with cellular components.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Apoptotic Pathways : In cancer cells, it appears to activate pro-apoptotic markers while downregulating anti-apoptotic proteins.

Anticancer Activity Study

In a notable study, researchers treated various human cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may trigger apoptotic pathways. Further analysis revealed:

- Upregulation of pro-apoptotic markers such as Bax.

- Downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Efficacy

Another study investigated the antimicrobial properties of this compound against common pathogens. The findings demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 2-methoxyacetophenone and propionyl chloride under basic conditions. Various derivatives have been synthesized to enhance its biological activity or modify its pharmacological profile.

Table 2: Synthetic Routes and Derivatives

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 4'-Cyano-3-(2-methoxyphenyl)propiophenone | Nucleophilic substitution followed by cyclization | Antimicrobial, anticancer |

| 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | Chlorination followed by purification | Enhanced antimicrobial effects |

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGYEPGFHLEDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517759 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95465-72-8 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.